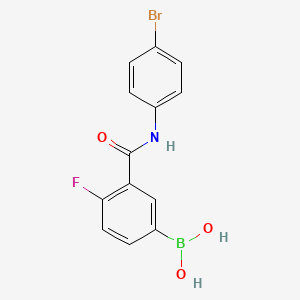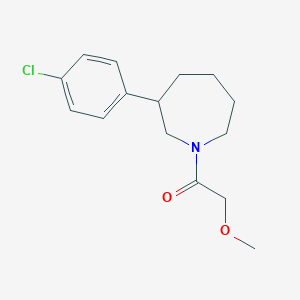
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and potential applications. This compound features a seven-membered azepane ring substituted with a 4-chlorophenyl group and a methoxyethanone moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azepane ring, followed by the introduction of the 4-chlorophenyl group and the methoxyethanone moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
-
Synthetic Routes
Step 1: Formation of the azepane ring through cyclization reactions.
Step 2: Introduction of the 4-chlorophenyl group via electrophilic aromatic substitution.
Step 3: Addition of the methoxyethanone group through nucleophilic substitution or esterification reactions.
-
Industrial Production Methods
- Large-scale production may involve continuous flow reactors to optimize reaction conditions and improve efficiency.
- Use of automated systems for precise control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the azepane nitrogen.
-
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution, but may include acids, bases, or specific catalysts.
-
Major Products
- Oxidation products include ketones and carboxylic acids.
- Reduction products primarily include alcohols.
- Substitution reactions yield various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone has a wide range of applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme interactions and inhibition.
-
Medicine
- Explored for its potential therapeutic effects in treating various diseases.
- Studied for its pharmacokinetics and pharmacodynamics.
-
Industry
- Utilized in the development of new materials and chemical products.
- Applied in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
-
Pathways Involved
- Potential pathways include those related to cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone: Lacks the methoxy group, leading to different reactivity and applications.
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone:
-
Uniqueness
- The presence of the methoxyethanone moiety in this compound provides unique reactivity and potential for forming novel derivatives.
- Its specific structure allows for diverse applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-11-15(18)17-9-3-2-4-13(10-17)12-5-7-14(16)8-6-12/h5-8,13H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVRDTUUFDKKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
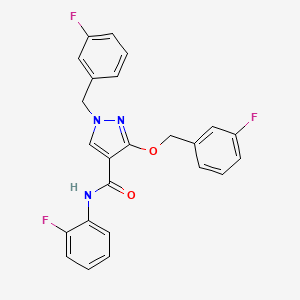
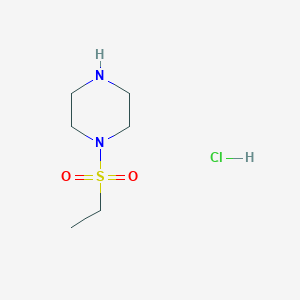
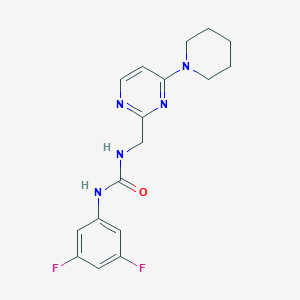
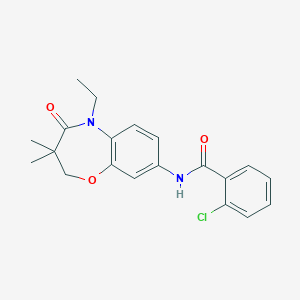
![(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2628625.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2628627.png)

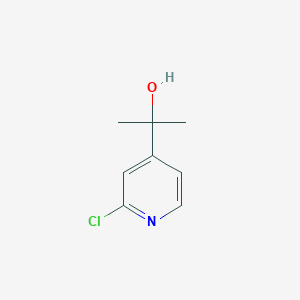
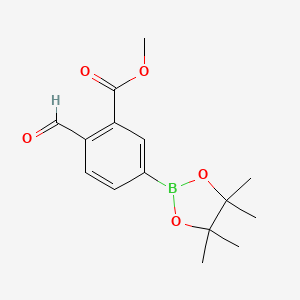
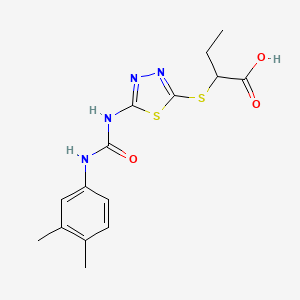
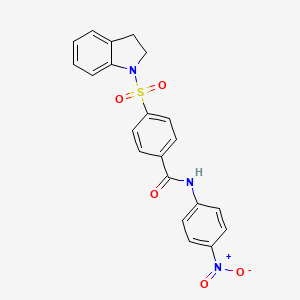
![6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2628637.png)
